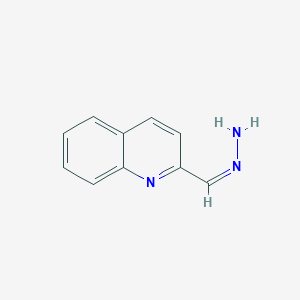

Quinoline-2-carbaldehyde hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline-2-carbaldehyde hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Quinoline-2-carbaldehyde hydrazone derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

Case Study: Antitubercular Activity

A study evaluated several quinoline hydrazone derivatives for their antitubercular potential against Mycobacterium tuberculosis (Mtb) strains. Compounds such as QH-02, QH-04, and QH-05 demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, outperforming traditional antibiotics like rifampicin and isoniazid .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| QH-02 | 4 | Mtb H37Rv |

| QH-04 | 4 | Mtb H37Rv |

| QH-05 | 4 | Mtb H37Rv |

Antioxidant Properties

This compound derivatives have also been investigated for their antioxidant activities. These compounds are capable of scavenging free radicals, which are implicated in oxidative stress-related diseases.

Research Findings

A series of quinoline-2-carbaldehyde hydrazones were synthesized and tested for their antioxidant capacity using a redox-sensitive fluorescent probe. The results indicated that these derivatives could effectively reduce oxidative damage, suggesting their potential as therapeutic agents against oxidative stress .

Chemosensing Applications

The chemosensing capabilities of quinoline-2-carbaldehyde hydrazones have been explored, particularly in detecting harmful substances such as tributyltin (TBT).

Case Study: Biocide Chemosensor

A study demonstrated that a quinoline-based hydrazone derivative acts as an optical chemosensor for TBT. The compound exhibited a color change from colorless to red in the presence of TBT, along with fluorescence enhancement. This behavior was quantified through spectrophotometric analysis, confirming its utility in environmental monitoring .

Synthesis and Characterization

The synthesis of quinoline-2-carbaldehyde hydrazones typically involves the reaction of quinoline-2-carbaldehyde with various hydrazines under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

The synthesis process involves dissolving quinoline-2-carbaldehyde in methanol with a hydrazine derivative, followed by stirring at room temperature until precipitation occurs. The yield is generally high, around 67%, indicating efficient synthesis methods .

Analyse Des Réactions Chimiques

2.1. Nucleophilic Additions

Hydrazones derived from quinoline-2-carbaldehyde participate in nucleophilic additions due to the electron-deficient quinoline ring. For example:

-

Electrophilic substitution :

Electron-rich arylhydrazines (e.g., 4-methoxyphenylhydrazine) react faster (k=0.28h−1) than electron-poor analogs (k=0.01h−1) with aldehydes, driven by inductive effects .

2.2. Cyclization Reactions

Hydrazones undergo cyclization to form heterocycles:

-

Pyrazoloquinolines :

Heating with phenylhydrazinium chloride in methanol forms 1-phenyl-1H-pyrazolo[3,4-b]quinoline (yield: 68–72%) via intramolecular cyclization .

Coordination Chemistry and Metal Complexes

Quinoline-2-carbaldehyde hydrazones act as tridentate ligands, coordinating through the quinoline N, imine N, and hydrazone NH. Notable complexes include:

| Metal Ion | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(II) | 1:2 | Square planar | Antimicrobial agents |

| Fe(III) | 1:1 | Octahedral | Catalytic oxidation |

Kinetic and Thermodynamic Studies

Reaction rates and equilibrium constants for hydrazone formation vary with substituents:

| Hydrazine Derivative | k(h−1) | ΔG‡(kJ mol) |

|---|---|---|

| 4-Methoxyphenyl | 0.28 ± 0.02 | 82.1 |

| 4-Fluorophenyl | 0.15 ± 0.01 | 89.7 |

| Phenyl | 0.12 ± 0.01 | 92.4 |

Stability and Degradation

Propriétés

Formule moléculaire |

C10H9N3 |

|---|---|

Poids moléculaire |

171.2 g/mol |

Nom IUPAC |

(Z)-quinolin-2-ylmethylidenehydrazine |

InChI |

InChI=1S/C10H9N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7H,11H2/b12-7- |

Clé InChI |

BZMACHUNHDHDHT-GHXNOFRVSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC(=N2)/C=N\N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=N2)C=NN |

Synonymes |

quinoline-2-carbaldehyde hydrazone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.